1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene
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Overview
Description
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a trifluoroethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(2-hydroxy-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene.
Scientific Research Applications
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene
- 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene
Uniqueness
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and chlorine atoms, along with the trifluoroethoxyethyl group, provides a distinct set of properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9BrClF3O |
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Molecular Weight |
317.53 g/mol |
IUPAC Name |
1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-9(16-6-10(13,14)15)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
InChI Key |
PGGVBVDSSYQVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)OCC(F)(F)F)Cl |
Origin of Product |
United States |
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